molecular formula C16H20N4O5 B2432670 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide CAS No. 2034550-04-2

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2432670
CAS No.: 2034550-04-2
M. Wt: 348.359
InChI Key: FLQJOCJSYSDPSU-UHFFFAOYSA-N
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Description

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a triazine ring and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through the reaction of cyanuric chloride with methanol under basic conditions to introduce the methoxy groups at the 4 and 6 positions.

    Attachment of the Methyl Group: The triazine intermediate is then reacted with formaldehyde and a suitable amine to introduce the methyl group at the 2 position.

    Coupling with Dimethoxyphenyl Acetic Acid: The final step involves coupling the triazine intermediate with 3,4-dimethoxyphenyl acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the triazine ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The triazine ring is susceptible to nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced triazine derivatives or ring-opened products.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

Potential medicinal applications include its use as a precursor for drug development, particularly in designing molecules with specific binding affinities for biological targets.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can form hydrogen bonds and other interactions with active sites, while the dimethoxyphenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide
  • N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(3,4-dihydroxyphenyl)acetamide

Uniqueness

Compared to similar compounds, N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide is unique due to the presence of both the triazine ring and the dimethoxyphenyl group, which confer distinct chemical reactivity and binding properties. This combination makes it particularly useful in applications requiring specific molecular interactions.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5/c1-22-11-6-5-10(7-12(11)23-2)8-14(21)17-9-13-18-15(24-3)20-16(19-13)25-4/h5-7H,8-9H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQJOCJSYSDPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2=NC(=NC(=N2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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